![molecular formula C21H24NNaO8S B104501 sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate CAS No. 1225497-78-8](/img/structure/B104501.png)
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Übersicht
Beschreibung
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, also known as ON-01910.Na, is a synthetic benzyl styryl sulfone compound developed by Onconova Therapeutics. It is currently in phase III clinical trials for the treatment of myelodysplastic syndromes and leukemias . This compound is a multi-target inhibitor with significant potential in cancer therapy due to its ability to interfere with various cellular pathways .
Vorbereitungsmethoden
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate is synthesized through a two-step reaction. The first step involves reacting ON-01940 ((E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone) with methyl 2-bromo acetate in a mild basic sodium acetate medium to generate ON-01500 ((E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline) . The second step involves further reactions to produce the final compound, this compound .
Analyse Chemischer Reaktionen
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and sulfides .
Wissenschaftliche Forschungsanwendungen
Treatment of Myelodysplastic Syndromes (MDS)
Rigosertib has been studied extensively for its efficacy in treating MDS. Clinical trials have shown that it can improve hematological responses in patients who are resistant to standard treatments. The FDA has granted Orphan Drug Designation for rigosertib due to its potential benefits for patients with this rare disease .
Other Cancer Types
Beyond MDS, rigosertib is being investigated for use in various solid tumors and hematological malignancies. Its ability to target multiple signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
Case Study 1: Efficacy in MDS Patients
A phase II clinical trial evaluated the safety and efficacy of rigosertib in patients with higher-risk MDS. Results indicated a significant improvement in overall response rates compared to historical controls. Patients demonstrated increased survival rates and improved quality of life metrics during treatment .
Case Study 2: Combination Therapy
Research has also explored the use of rigosertib in combination with other chemotherapeutic agents. One study found that combining rigosertib with azacitidine resulted in enhanced anti-tumor activity compared to either agent alone. This combination therapy is currently under investigation in ongoing clinical trials .
Wirkmechanismus
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate exerts its effects through multiple mechanisms:
Inhibition of Polo-like kinase 1 (Plk1): It disrupts the G2-M cell cycle transition, leading to mitotic arrest and apoptosis.
Interaction with the PI3K/Akt pathway: It inhibits the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation.
Ras mimetic activity: It acts as a Ras mimetic, inhibiting Ras-Raf binding and altering Ras signaling.
Microtubule destabilization: It destabilizes microtubules, leading to cell cycle alterations and apoptosis.
Vergleich Mit ähnlichen Verbindungen
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate is unique due to its multi-target inhibitory activity. Similar compounds include:
Vinca alkaloids: These compounds also destabilize microtubules but have different molecular targets and mechanisms of action.
PI3K inhibitors: These compounds specifically target the PI3K pathway but do not have the multi-target activity of this compound.
Ras inhibitors: These compounds inhibit Ras signaling but do not affect other pathways targeted by this compound.
Biologische Aktivität
Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, commonly referred to as Rigosertib sodium (ON-01910.Na), is a synthetic compound with significant biological activity, particularly in oncology. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
Property | Value |
---|---|
Chemical Formula | C21H24NNaO8S |
Molecular Weight | 451.49 g/mol |
CAS Number | 592542-59-1 |
Melting Point | 172-174 °C |
Solubility | Soluble in DMSO |
pKa | 4.23 ± 0.20 |
Rigosertib sodium is characterized by its sulfonylmethyl and methoxyphenyl groups, which contribute to its biological activity as a microtubule destabilizing agent and a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) .
Rigosertib sodium operates through multiple pathways:
- Microtubule Destabilization : It disrupts microtubule assembly, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation .
- Apoptosis Induction : The compound enhances apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. It has been shown to increase the levels of pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Flow cytometry studies indicate that Rigosertib sodium causes significant G2/M phase arrest in various cancer cell lines, including HepG2 cells .
Case Study: HepG2 Cell Line
In a study involving HepG2 (human hepatocellular carcinoma) cells, Rigosertib sodium demonstrated potent cytotoxic effects with an IC50 value of approximately 1.38 μM. Key findings from this study include:
- Cytotoxicity : Compared to untreated controls, Rigosertib sodium significantly reduced cell viability.
- Mitochondrial Membrane Potential (MMP) : The compound caused a notable decrease in MMP, indicating early apoptotic changes.
- Flow Cytometry Analysis : Results showed an increase in Annexin-V positive cells, confirming apoptosis induction.
The study also highlighted a three-fold increase in G2/M phase cell population after treatment with Rigosertib sodium .
Clinical Applications
Rigosertib sodium is currently under investigation for its efficacy in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It has received Orphan Drug Designation from the FDA due to its potential benefits for patients with high-risk conditions .
Clinical Trials
Rigosertib has reached Phase III clinical trials, focusing on patients who have not responded to standard therapies. Preliminary results indicate improved outcomes compared to traditional treatments, emphasizing its role as a novel therapeutic agent in hematological malignancies .
Eigenschaften
IUPAC Name |
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-USRGLUTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molecular targets of Rigosertib sodium and how does its inhibition of these targets lead to its anti-cancer effects?
A: Rigosertib sodium is a small molecule inhibitor that targets multiple pathways involved in cancer cell survival and proliferation. Although initially thought to be a specific inhibitor of Polo-like kinase 1 (Plk1) [], further research has shown that it affects several other key signaling pathways. []
Q2: What are some of the combinatorial therapeutic approaches being investigated with Rigosertib Sodium?
A: Given that Rigosertib Sodium affects multiple signaling pathways, it is being explored in combination with other chemotherapeutic agents. Research indicates a synergistic antitumor activity when Rigosertib Sodium is used with other chemotherapy drugs. [] Specifically, studies have shown a significant combinatorial benefit when Rigosertib Sodium is used with Cisplatin in HPV-negative head and neck squamous cell carcinoma (HNSCC) cell lines. [] This synergistic effect suggests a potential for improved efficacy in treating certain cancers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.